Home > Products > Screening Compounds P60323 > 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride - 38485-01-7

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Catalog Number: EVT-453022
CAS Number: 38485-01-7
Molecular Formula: C12H16ClNO4
Molecular Weight: 273.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Compound Description: This compound is the enantiomer of the target compound, 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride. It was synthesized using a combination of Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. []

(+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Compound Description: This compound is another enantiomer of the target compound, 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, and was synthesized using chiral aminoacetaldehyde acetals in the Petasis reaction, followed by the Pomeranz–Fritsch–Bobbitt cyclization. []

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester

Compound Description: This compound serves as a precursor to both enantiomers of the target compound, 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride. Dynamic kinetic resolution using CAL-B or subtilisin Carlsberg-catalyzed hydrolysis of this ester yields either the (R)- or (S)-enantiomer of the target compound. []

N-(tert-butoxycarbonyl)-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is an enamide intermediate used in the synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. []

N-[(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-Lys(Pro-Ala-Lys), DHDMIQK(KAP)

Compound Description: This compound, DHDMIQK(KAP), is a nanoparticle delivery system incorporating 6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and KPAK for targeted thrombus therapy. []

trans-N(2),3-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines

Compound Description: This group of compounds was synthesized through acid-promoted cyclizations of N-benzylethanolamines, exhibiting high diastereoselectivity. []

trans-N(2),3-dimethyl-4-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline

Compound Description: This specific compound is synthesized from N-(3',4'-dimethoxybenzyl)ephedrine through acid-promoted cyclization. []

cis-N(2),3-dimethyl-4-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline

Compound Description: This compound, a diastereomer of the previous compound, is synthesized from the chromium tricarbonyl complex of N-(3',4'-dimethoxybenzyl)ephedrine. []

2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound was identified as a potent anticonvulsant and noncompetitive AMPAR antagonist through a 3D ligand-based pharmacophore model. []

trans-2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735)

Compound Description: This compound, PD00735, is a potent anticonvulsant acting as a noncompetitive AMPAR antagonist. []

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinoline-1-carboxylic acids

Compound Description: Both enantiomers of this compound are synthesized from 3,4-dihydroisoquinolinium salt and its enantiomer. []

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

Compound Description: This series of compounds was synthesized via the Pictet–Spengler reaction, demonstrating variable hepatotoxicity and promising local anesthetic activity. []

Lithium 1-lithio-6,7-dimethoxy-3-methyl-2-pivaloyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Compound Description: This lithiated tetrahydroisoquinoline derivative undergoes a unique rearrangement to form a dilithio amino-indan derivative, demonstrating the complexity of reactions possible within this chemical class. []

2-(N-t-butoxycarbonyl-L- phenylalanyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound, synthesized from a tetrahydroisoquinoline derivative and a carboxylic acid derivative, exhibits antagonistic action on tachykinin, particularly substance P and neurokinin, showing promise for treating asthma and chronic bronchitis. []

C-13-alkylated methoxy-8tf-dibenzo[a,g]quinolizin-8-ones (8-oxoberbines)

Compound Description: These compounds were synthesized using two methods: photocyclization of 1 -alkylidene-N-benzoyl-1,2,3,4-tetrahydroisoquinolines and condensation of 1,2,3,4-tetrahydro-6,7-dimethoxy-l-oxo-isoquinoline with homophthalic acid anhydrides. []

Overview

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound that belongs to the isoquinoline family, characterized by a bicyclic structure containing a nitrogen atom. This compound has garnered attention due to its potential therapeutic applications, particularly in neurology and psychiatry. It is known for its structural similarity to naturally occurring alkaloids and has been studied for its pharmacological properties.

Source

This compound can be synthesized from various precursors, including L-DOPA and other isoquinoline derivatives. It has been isolated from plants such as Mucuna pruriens, which has traditional uses in treating neurological disorders like Parkinson's disease. The synthetic routes often involve complex organic reactions to achieve the desired stereochemistry and functional groups.

Classification

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is classified as a tertiary amine and an alkaloid. It is also recognized as a controlled substance in certain jurisdictions due to its structural similarity to psychoactive compounds.

Synthesis Analysis

The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves several steps:

  1. Starting Materials: The synthesis typically begins with chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol.
  2. Pomeranz–Fritsch–Bobbitt Cyclization: This reaction is employed to form the core isoquinoline structure. The cyclization is coupled with the Petasis reaction using boronic acid and glyoxylic acid.
  3. Hydrogenation: Following cyclization, the product undergoes hydrogenation in the presence of palladium on carbon catalyst under an inert atmosphere.
  4. Salt Formation: The final step involves treating the crude product with hydrochloric acid to obtain the hydrochloride salt of the compound.
Molecular Structure Analysis

The molecular formula of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is C12H16ClNO4C_{12}H_{16}ClNO_4, with a molecular weight of approximately 273.72 g/mol. The structure features:

  • Tetrahydroisoquinoline Backbone: A bicyclic structure that includes a nitrogen atom.
  • Methoxy Groups: Two methoxy groups at positions 6 and 7 enhance its biological activity.
  • Carboxylic Acid Functionality: A carboxylic acid group at position 1 contributes to its solubility and reactivity.

The compound exhibits distinct stereochemistry which is crucial for its biological activity .

Chemical Reactions Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can participate in various chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Amidation: Reacting with amines can yield amides, which are often more stable than their corresponding acids.
  3. Reduction: The ketone or aldehyde functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions are significant for modifying the compound's properties or synthesizing derivatives for further biological testing .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride primarily involves its interaction with neurotransmitter systems in the brain:

  • Dopamine Receptor Modulation: The compound may influence dopamine receptors due to its structural similarity to dopamine and related neurotransmitters.
  • Inhibition of Enzymatic Activity: It has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. This inhibition can lead to increased levels of dopamine in synaptic clefts, potentially alleviating symptoms in conditions like Parkinson's disease.

Quantitative studies measuring receptor binding affinities and enzyme inhibition rates provide insights into its pharmacodynamics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to pale yellow crystalline powder.
  • Melting Point: Approximately 248 °C (decomposes).

Chemical Properties

  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.

Safety Information

The compound may cause skin irritation and eye damage upon contact; proper handling precautions are advised .

Applications

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride has several scientific applications:

  1. Pharmaceutical Research: Investigated as a potential treatment for Parkinson's disease due to its effects on dopamine metabolism.
  2. Neuroscience Studies: Used in research exploring neurotransmitter modulation and related disorders.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of various pharmaceutical compounds.

Its diverse applications underscore its importance in both medicinal chemistry and neuropharmacology .

Synthesis Methodologies and Stereochemical Control of 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Diastereoselective Synthesis via Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

The convergent synthesis of enantiomerically enriched 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride leverages sequential Petasis borono-Mannich reaction and Pomeranz–Fritsch–Bobbitt (PFB) cyclization. This hybrid approach begins with a diastereoselective Petasis reaction between 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and chiral amines (e.g., phenethylamine derivatives), yielding morpholinone intermediates like N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one with high diastereomeric control [1] [3]. The morpholinone scaffold serves as a chiral template for installing the tetrahydroisoquinoline stereocenter. Subsequent acid-catalyzed PFB cyclization closes the isoquinoline ring via intramolecular electrophilic substitution, where the diethoxyethyl side chain dehydrates to form an iminium ion that attacks the electron-rich aryl ring [1]. Critical parameters include:

  • Diastereoselectivity Drivers: Chiral auxiliaries in the Petasis reaction enforce facial selectivity during C-C bond formation.
  • Cyclization Conditions: Trifluoroacetic acid (TFA) mediates both acetal deprotection and cyclization, minimizing epimerization [3].This route achieves the target compound in 5 linear steps with >90% diastereomeric excess (d.e.), outperforming classical PFB methods in stereocontrol [1].

Table 1: Key Intermediates in Diastereoselective Synthesis

IntermediateStructure FeaturesRole in Synthesis
Morpholinone DerivativeN-(2,2-Diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-onePetasis adduct enabling chiral induction
Aminoacetal PrecursorDiethoxyethylamine with aryl moietySubstrate for intramolecular PFB cyclization
Cyclized Imine1,2-DihydroisoquinolinePFB intermediate reduced to THIQ core

Chemoenzymatic Kinetic Resolution for Enantiomer Separation

Racemic ethyl esters of 6,7-dimethoxy-THIQ-1-carboxylic acid undergo enantioselective hydrolysis using immobilized lipases (e.g., Candida antarctica Lipase B, CAL-B). This kinetic resolution exploits the enzyme’s preference for (S)-ester hydrolysis, leaving the (R)-ester enantiomer intact [1] [4]. Critical metrics include:

  • Enzyme Selectivity (E): CAL-B exhibits E > 200 for THIQ substrates due to complementary binding in the hydrophobic active site.
  • Reaction Efficiency: Hydrolysis at 25°C in pH 7.0 buffer achieves 50% conversion in 12h, yielding (S)-acid with >99% ee and unreacted (R)-ester with 98% ee [4].The resolved esters are hydrolyzed to free acids or converted to hydrochloride salts. This method is scalable but limits maximum yield to 50% per enantiomer, necessitating recycling strategies [1].

Deracemization Strategies Using Fusarium solani D-Amino Acid Oxidase

Deracemization overcomes the yield limitation of kinetic resolution by dynamically inverting stereocenters. Racemic 6,7-dimethoxy-THIQ-1-carboxylic acid undergoes enantioselective oxidation via D-amino acid oxidase (DAAO) from Fusarium solani (FsDAAO), which selectively converts the (R)-enantiomer to an imine intermediate [1] [4]. Sodium borohydride reduces this imine back to the racemate, while the unaffected (S)-enantiomer accumulates. Process optimizations include:

  • Biocatalyst Engineering: FsDAAO mutants (e.g., V54I) enhance activity toward bulky THIQs.
  • Cofactor Recycling: Catalase couples with FsDAAO to decompose H₂O₂ and regenerate FAD [4].This one-pot deracemization delivers (S)-6,7-dimethoxy-THIQ-1-carboxylic acid in 85% yield and 99% ee, avoiding intermediate isolation [1].

Table 2: Performance Comparison of Stereocontrol Methods

MethodConditionsYield (%)ee (%)Advantages/Limitations
Petasis-PFB DiastereoselectionTFA cyclization, 50°C65 (over 5 steps)>90 (d.e.)Chiral auxiliary cost; high diastereopurity
CAL-B Kinetic ResolutionpH 7.0 buffer, 25°C45 (per enantiomer)>99Mild conditions; 50% yield ceiling
FsDAAO DeracemizationFAD/H₂O₂, NaBH₄, 30°C8599High yield; complex reaction optimization

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries covalently bound to THIQ precursors enable asymmetric induction during cyclization or functionalization:

  • Badia’s (S)-Phenylglycinol Approach: Imine formation between (S)-phenylglycinol and veratraldehyde, followed by Grignard addition, installs the benzylic stereocenter. Auxiliary removal via hydrogenolysis gives enantiopure amine 4, which is N-alkylated and cyclized to (S)-laudanosine with 94% ee [1].
  • Enders’ SAMP/RAMP Hydrazones: Laterally lithiated toluamides add to (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazones, forming adducts with ≥96% d.e. N–N cleavage and lactam reduction afford THIQ precursors for PFB cyclization, yielding tetrahydropalmatine with 98% ee [1].Auxiliary recovery and stoichiometric requirements impact cost-efficiency, but d.e. consistently exceeds 90% [1].

Green Chemistry Approaches in Tetrahydroisoquinoline Core Construction

Sustainable synthesis focuses on atom economy, catalyst recycling, and benign solvents:

  • L-DOPA Cyclization: Condensing L-DOPA with formaldehyde (or paraformaldehyde) in water at 80°C directly forms the 6,7-dihydroxy-THIQ-3-carboxylic acid scaffold. Subsequent dimethylation with dimethyl carbonate avoids toxic methyl halides [4].
  • Petasis Reaction Optimizations: Aqueous ethanol solvents replace dichloromethane in morpholinone synthesis, reducing E-factor by 60% [1] [4].
  • Electrochemical PFB Cyclization: Replacing Brønsted acids with catalytic TEMPO/NaOCl minimizes waste during oxidative cyclization [4].These methods achieve 70–80% yields while reducing energy consumption and hazardous byproducts.

Table 3: Green Metrics for THIQ Synthesis Routes

MethodSolventAtom Economy (%)E-FactorKey Improvements
Classical PFB CyclizationToluene/HCl4812.8High waste from acetal hydrolysis
L-DOPA/FormaldehydeWater922.1Renewable solvent; no protecting groups
Aqueous Petasis Reaction50% Ethanol853.9Biodegradable solvent; lower temperature

Properties

CAS Number

38485-01-7

Product Name

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

InChI

InChI=1S/C12H15NO4.ClH/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2;/h5-6,11,13H,3-4H2,1-2H3,(H,14,15);1H

InChI Key

QKBDXBQAZKETIL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC.Cl

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.